

A Technical Guide to the Physical Properties of Biperiden and rel-Biperiden-d5

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Compound of Interest

Compound Name: *rel-Biperiden-d5*

Cat. No.: *B12408401*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physical properties of the anticholinergic agent Biperiden and its deuterated analog, **rel-Biperiden-d5**. The information is curated for researchers and professionals in the field of drug development and pharmacology, with a focus on data clarity, experimental context, and biological pathways.

Core Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Biperiden and **rel-Biperiden-d5**, facilitating a direct comparison.

Table 1: Physical Properties of Biperiden

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₂₉ NO	[1][2][3]
Molecular Weight	311.46 g/mol	[2][3]
Melting Point	114 °C	[4][5]
Boiling Point	462.1 °C at 760 mmHg	[6]
Water Solubility	0.00426 mg/mL	[4]
25.1 mg/L	[4][5]	
logP (Octanol-Water Partition Coefficient)	4.28	[4]
3.54	[4]	
4.25	[4]	
pKa (Strongest Basic)	9.3	[4]
Appearance	Crystals	[7]

Table 2: Physical Properties of rel-Biperiden-d5

Property	Value	Source(s)
Molecular Formula	C ₂₁ H ₂₄ D ₅ NO	[8][9]
Molecular Weight	316.49 g/mol	[9]
Melting Point	Not available in cited sources	
Boiling Point	Not available in cited sources	
Water Solubility	Not available in cited sources	
logP (Octanol-Water Partition Coefficient)	Not available in cited sources	
pKa	Not available in cited sources	
Appearance	Not available in cited sources	

Note on **rel-Biperiden-d5** Data: Specific experimental data for the physical properties of **rel-Biperiden-d5**, other than its molecular formula and weight, are not readily available in the public domain. This is common for deuterated standards primarily used in analytical applications. The substitution of five hydrogen atoms with deuterium is expected to have a minor but measurable effect on properties such as melting point, boiling point, and density due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties discussed above. These are generalized protocols that can be adapted for the specific analysis of Biperiden and **rel-Biperiden-d5**.

Determination of Melting Point

A common method for determining the melting point of a crystalline organic compound is the capillary melting point method.

- **Sample Preparation:** A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
- **Heating:** The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.
- **Observation:** The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-2 °C).

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

- **Sample Preparation:** An excess amount of the solid compound is added to a flask containing a known volume of water (or a specific buffer solution).

- **Equilibration:** The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation and/or filtration.
- **Analysis:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa

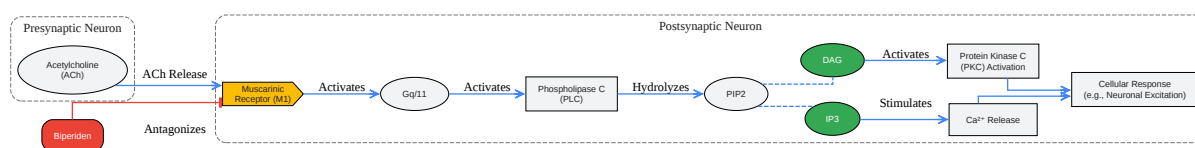
Potentiometric titration is a widely used method for determining the pKa of ionizable compounds.

- **Sample Preparation:** A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.
- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
- **pH Measurement:** The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
- **Data Analysis:** A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest part of the titration curve.

Signaling Pathway of Biperiden

Biperiden functions as a non-selective muscarinic acetylcholine receptor antagonist, with a more pronounced effect on the M1 subtype.^[10] It acts in the central nervous system to counteract the effects of acetylcholine, thereby helping to restore the balance between cholinergic and dopaminergic neurotransmission, which is disrupted in Parkinson's disease.

The binding of Biperiden to muscarinic receptors inhibits the Gq/11 and Gi/o protein-coupled signaling cascades.

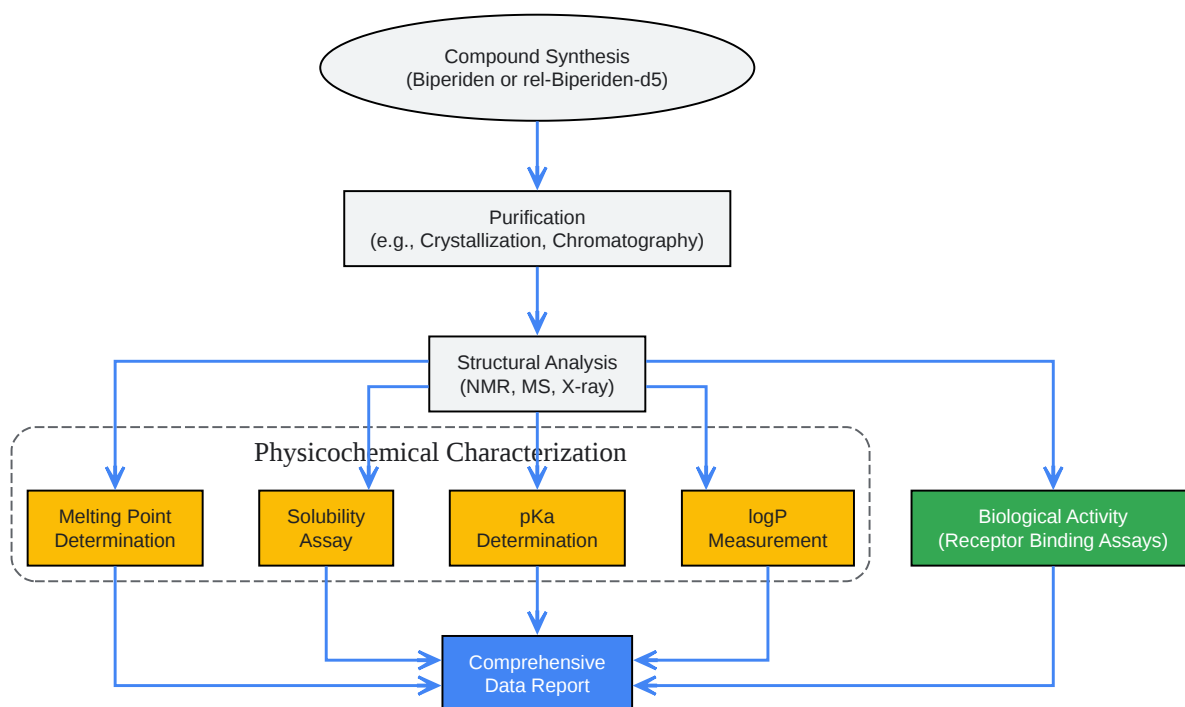


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Biperiden's antagonistic action on the M1 muscarinic receptor signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a pharmaceutical compound like Biperiden.



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A generalized workflow for the synthesis and characterization of a pharmaceutical compound.

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